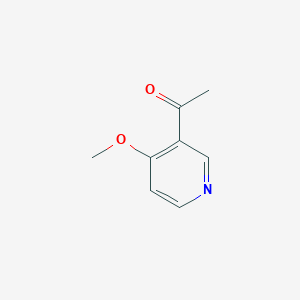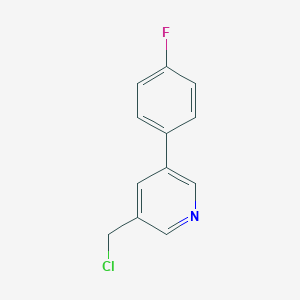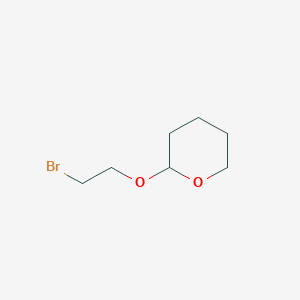
3,3'''-ジドデシル-2,2':5',2'':5'',2'''-クアターチオフェン
概要
説明
3,3’‘’-Didodecyl-2,2’5’,2’‘5’‘,2’‘’-quaterthiophene: is a semiconducting oligomer known for its p-type characteristics. It is also used as a monomer to prepare poly(3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) . The compound is characterized by its unique structure, which includes four thiophene rings and two dodecyl side chains, contributing to its semiconducting properties.
科学的研究の応用
3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Medicine: Research into its use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Industry: Utilized in the development of organic thin-film transistors (OTFTs) and other electronic devices.
作用機序
Target of Action
The primary target of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is the semiconducting oligomer . This compound is used as a monomer to prepare poly (3,3’‘’-dialkyl-quaterthiophene) polymers (PQTs) .
Mode of Action
The compound interacts with its target by polymerization . It is used as a monomer to prepare PQTs, which are semiconducting polymers .
Biochemical Pathways
The compound affects the polymerization pathway . The resulting PQTs are used in the field of organic electronics .
Result of Action
The polymerization of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene results in the formation of PQTs . These polymers have semiconducting properties and are used in the field of organic electronics .
Action Environment
The action of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by environmental factors such as the presence of a catalyst and the temperature . For example, the presence of Herrmann–Beller catalyst and P(o-NMe2Ph)3 can lead to selective thiophene–thiophene couplings .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene typically involves the coupling of thiophene derivatives. One common method includes the use of Stille coupling reactions, where organotin compounds react with halogenated thiophenes under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
化学反応の分析
Types of Reactions: 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated or alkylated thiophenes.
類似化合物との比較
- 3,3’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene
- Poly(3-dodecylthiophene-2,5-diyl)
- Poly(3-hexylthiophene-2,5-diyl)
- 5,5’‘’-Bis(tridecafluorohexyl)-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene
- 2,2’:5’,2’‘:5’‘,2’‘’-Quaterthiophene
Uniqueness: 3,3’‘’-Didodecyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene stands out due to its longer dodecyl side chains, which enhance its solubility and processability compared to shorter alkyl chain derivatives . This makes it particularly useful in applications requiring solution processing and film formation.
特性
IUPAC Name |
2-(3-dodecylthiophen-2-yl)-5-[5-(3-dodecylthiophen-2-yl)thiophen-2-yl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58S4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29-31-41-39(33)37-27-25-35(43-37)36-26-28-38(44-36)40-34(30-32-42-40)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUNDTRLGXGTGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
682763-35-5 | |
| Record name | 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, 3,3′′′-didodecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682763-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20327781 | |
| Record name | NSC686347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162151-09-9 | |
| Record name | NSC686347 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, particularly its side chains, influence its performance in organic electronic devices?
A1: Research indicates that the didodecyl side chains in 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene play a crucial role in its self-assembly and charge transport properties. A study comparing various polythiophenes, including poly(3,3'''-didodecyl[2,2′:5′,2′′:5′′,2′′′‐quaterthiophene]‐5,5′′′‐diyl) (PQT), found that side chain length and density affect the maximum carrier mobility and hysteresis observed in electrolyte-gated transistors (EGTs). [] PQT, with its reduced side chain density, exhibited higher hole mobility but also showed larger hysteresis compared to poly(3-alkylthiophenes) with longer alkyl side chains. This suggests that while the bulky didodecyl groups may hinder efficient packing, they also contribute to enhanced charge transport, likely due to reduced intermolecular interactions.
Q2: What synthetic challenges exist in producing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene, and how can these be addressed?
A2: Synthesizing defect-free 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene polymers using direct heteroarylation polymerization (DHAP) presents a significant challenge due to potential side reactions leading to branching defects. [] These defects can negatively impact the material's optoelectronic properties and performance in devices. Research has shown that achieving high selectivity in the coupling reaction is crucial for minimizing these defects. Utilizing a specific catalyst system, such as the Herrmann–Beller catalyst with P(o-NMe2Ph)3 ligand, enables selective thiophene-thiophene couplings at the desired α-positions, minimizing the formation of undesirable β-branching. [] This control over the polymerization process is essential for obtaining well-defined polymers with improved optoelectronic properties.
Q3: Are there analytical techniques available to monitor the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene?
A3: Yes, various analytical techniques can assess the quality and purity of synthesized 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene. Solid-state optical and thermal measurements, like UV-Vis spectroscopy and differential scanning calorimetry (DSC), can reveal the presence of even minor molecular defects, such as β-branching, by detecting changes in the material's absorption spectrum and thermal transitions. [] Additionally, techniques like gel permeation chromatography (GPC) can determine the molecular weight distribution of the synthesized polymer, providing insights into the polymerization process's efficiency and the presence of any undesired oligomers or byproducts. Combining these analytical tools ensures the production of high-quality 3,3'''-Didodecyl-2,2':5',2'':5'',2'''-quaterthiophene suitable for advanced applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


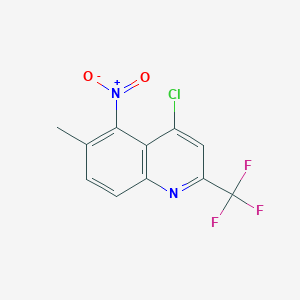
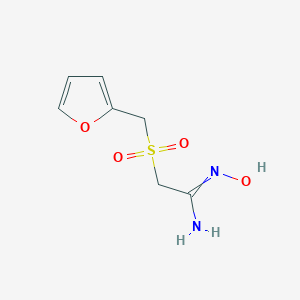
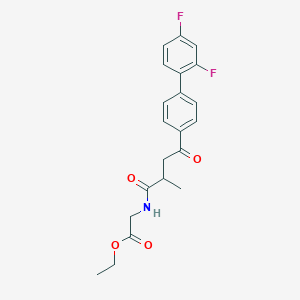
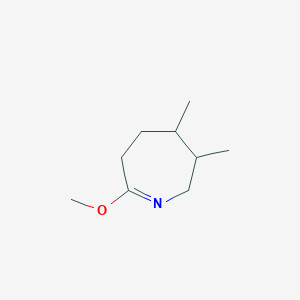

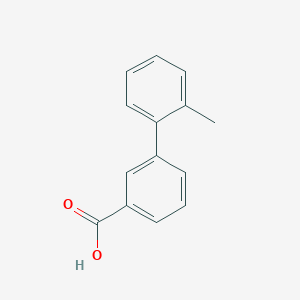
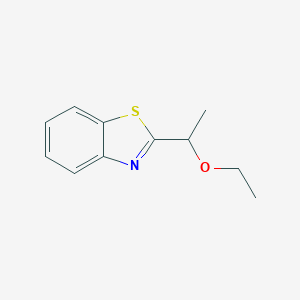
![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
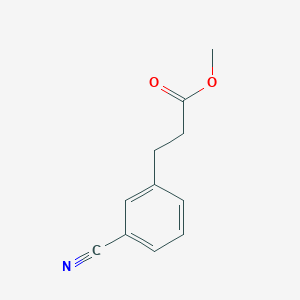

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid](/img/structure/B66354.png)
